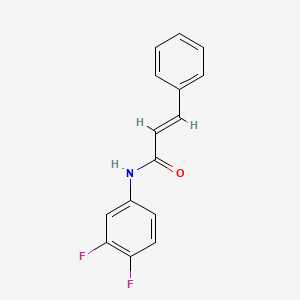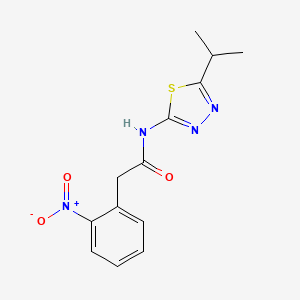![molecular formula C17H11ClN2O2 B5764418 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)
4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile, also known as CMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been found to inhibit the Akt/mTOR pathway, which is responsible for cell proliferation and survival. 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
One of the advantages of using 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile. One of the areas of interest is its potential use in combination therapy with other anticancer drugs. Another area of interest is its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the development of more water-soluble derivatives of 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile could potentially overcome its limitations in vivo.
Conclusion:
In conclusion, 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis method of 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile involves the reaction of 3-chloro-4-hydroxy-5-methoxyphenylacetonitrile with 4-bromobenzaldehyde in the presence of a base, followed by the addition of malononitrile and a catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction to form 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile.
科学的研究の応用
4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c1-22-16-8-12(7-15(18)17(16)21)6-14(10-20)13-4-2-11(9-19)3-5-13/h2-8,21H,1H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOGSPBUAQHCA-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)


![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)


![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)

![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)


